4-Aminoisothiazole-3-carboxylic acid hydrochloride

Overview

Description

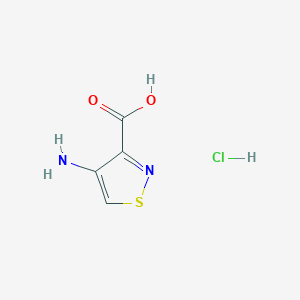

4-Aminoisothiazole-3-carboxylic acid hydrochloride (CAS: 72632-94-1) is a heterocyclic compound with the molecular formula C₄H₅ClN₂O₂S and a molecular weight of 180.61 g/mol . It features an isothiazole ring substituted with an amino group at position 4 and a carboxylic acid group at position 3, with a hydrochloride salt enhancing its stability and solubility. The compound is commercially available with a purity of ≥98% and is utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules .

Key physicochemical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisothiazole-3-carboxylic acid hydrochloride typically involves the reaction of 4-aminoisothiazole with carboxylic acid derivatives under specific conditions. One common method includes the use of hydrochloric acid in methanol to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process generally includes steps such as mixing, heating, and purification to achieve the final product. The use of advanced analytical techniques like HPLC and LC-MS ensures the quality and consistency of the compound .

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group undergoes amidation with amines under standard coupling conditions. This reaction is critical for generating bioactive derivatives.

Key Findings :

-

Carbodiimide-mediated coupling (e.g., EDC/HOBt) achieves high yields with minimal racemization .

-

Direct acylation requires activation of the carboxylic acid to acid chlorides for efficient reactivity .

Esterification

The carboxylic acid is esterified to improve solubility or enable further functionalization.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Oxalyl chloride, DMF, CH₂Cl₂ | Methyl ester via acid chloride intermediate | >70% | |

| Methanol, H₂SO₄ (catalytic) | Methyl ester under Fischer esterification | Not reported |

Key Findings :

-

Oxalyl chloride efficiently converts the acid to its reactive chloride, facilitating ester synthesis .

-

Alkaline hydrolysis of esters regenerates the carboxylic acid, useful in protecting group strategies .

Cyclization Reactions

The amino and carboxyl groups participate in intramolecular cyclization to form fused heterocycles.

Key Findings :

-

Cyclization with malonic esters produces isothiazolo-pyridine hybrids, expanding structural diversity .

-

Reaction outcomes depend on the electronic effects of substituents on the isothiazole ring .

Halogenation

Electrophilic halogenation modifies the isothiazole ring for enhanced bioactivity.

Key Findings :

-

Halogenation at C5 is favored due to the electron-donating amino group directing electrophiles .

-

Brominated derivatives show enhanced inhibitory activity against biological targets like Mycobacterium tuberculosis .

Decarboxylation

Thermal or acidic conditions promote decarboxylation, simplifying the heterocyclic core.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, Δ | 4-Aminoisothiazole | Not reported | |

| Cu powder, quinoline, 200°C | Decarboxylated isothiazole derivative | Not reported |

Key Findings :

-

Decarboxylation under acidic conditions retains the amino group, enabling access to simpler analogs .

-

Copper-mediated methods are effective but require high temperatures .

Diazotization and Aryne Intermediates

The amino group undergoes diazotization, potentially forming reactive intermediates.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Isoamyl nitrite, furan | 4-Cyano-1,2,3-thiadiazole | Traces | |

| Anthracene (trapping agent) | Isothiazolyl-substituted adducts | Low |

Key Findings :

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is crucial for its biological activity. The presence of amino and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

4-Aminoisothiazole-3-carboxylic acid hydrochloride has been explored for its potential as a precursor in the development of pharmaceutical agents. Its derivatives have shown promising biological activities:

-

Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, its minimal inhibitory concentration (MIC) against certain bacterial strains is reported to be less than 50 µg/mL.

Compound Activity Type MIC (µg/mL) 4-Aminoisothiazole-3-carboxylic acid Antibacterial <50 Compound 4b Antifungal >50% against six fungi Compound 4i Antiviral (TMV) >50% inhibition - Anticancer Activity : Research has identified derivatives that demonstrate activity against Mycobacterium tuberculosis and other cancer cell lines. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown an MIC of 0.06 µg/mL against M. tuberculosis .

Biochemical Research

In proteomics, this compound plays a role in studying protein interactions and modifications within biological systems. Its ability to participate in hydrolytic processes is significant for biochemical interactions, making it valuable for various assays and experimental setups.

Agricultural Applications

The compound has been investigated for its potential use as a plant growth regulator and fungicide. Isothiazole derivatives have shown efficacy in protecting crops from fungal infections, thereby enhancing agricultural productivity .

Case Study 1: Antimicrobial Properties

A study published in PLOS ONE evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated robust antibacterial activity against multiple strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Treatment Research

Research focusing on the modification of thiazole compounds has led to the identification of new anti-tubercular agents. These compounds were designed to mimic the action of existing antibiotics while improving efficacy and reducing toxicity . The study demonstrated that specific modifications significantly enhanced the activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 4-Aminoisothiazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-aminoisothiazole-3-carboxylic acid hydrochloride with structurally related isothiazole derivatives:

Key Observations :

Functional Group Influence: The carboxylic acid group in 4-aminoisothiazole-3-carboxylic acid HCl enhances polarity and reactivity, making it suitable for coupling reactions (e.g., amide bond formation). In contrast, 5-amino-3-methylisothiazole HCl lacks this group, limiting its utility in peptide-like syntheses . Hydroxy vs. Amino Groups: 4-Hydroxyisothiazole-3-carboxylic acid exhibits weaker basicity compared to the amino-substituted analogue, affecting its interaction with biological targets .

Physicochemical Properties: Solubility: Compounds with ionic groups (e.g., -COOH, -NH₃⁺Cl⁻) exhibit higher aqueous solubility. For example, 4-aminoisothiazole-3-carboxylic acid HCl is more water-soluble than non-ionic derivatives like 5-bromo-4-methylisothiazole (CAS: 503427-04-1) . Stability: Hydrochloride salts generally improve stability, but electron-withdrawing groups (e.g., -COOH) may reduce thermal stability compared to alkyl-substituted derivatives .

Commercial Availability and Pricing

- 4-Aminoisothiazole-3-carboxylic Acid HCl: Priced at ¥2,520/250 mg (≥95% purity), reflecting its demand in research .

- 4-Hydroxyisothiazole-3-carboxylic Acid : Costs ¥4,200/100 mg due to niche applications in coordination chemistry .

Biological Activity

4-Aminoisothiazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications. The findings are supported by data tables and case studies from various research sources.

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives, including 4-aminoisothiazole compounds, exhibit anticonvulsant properties. In a study evaluating various thiazole-bearing analogues, compounds derived from 4-aminoisothiazole showed significant activity in MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models. For instance, one derivative displayed a median effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide .

Anti-inflammatory Effects

Isothiazoles, including derivatives of 4-aminoisothiazole, have been reported to inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases, which are key enzymes in inflammatory pathways. A study indicated that certain isothiazole compounds demonstrated promising anti-neuroinflammatory activity, potentially making them candidates for treating neurodegenerative diseases .

Anticancer Potential

The anticancer properties of 4-aminoisothiazole derivatives have been explored in various studies. A series of thiazole-based compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. Notably, some compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity . The structure-activity relationship analysis revealed that modifications at the 4-position of the thiazole ring significantly enhanced cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of 4-aminoisothiazole derivatives can be influenced by various substituents on the isothiazole ring. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group at 4-position | Increased binding affinity for adenosine receptors |

| Acetamido group | Enhanced selectivity for human A3 receptors |

| Halogen substitutions | Varied effects on anticonvulsant properties |

For example, compounds with a methoxy substitution at the phenyl ring showed a six-fold increase in binding affinity for human A3 receptors compared to their non-substituted counterparts .

Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, a derivative of 4-aminoisothiazole was administered to assess its anticonvulsant effects. Results indicated that the compound effectively reduced seizure duration and frequency compared to controls, suggesting its potential as a therapeutic agent for epilepsy .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of isothiazoles revealed that certain derivatives inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs. This positions 4-aminoisothiazole derivatives as promising candidates for further development in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Aminoisothiazole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization of precursor thioamides or via carboxylation of aminothiazole intermediates. Key steps include:

- Cyclization : Use thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the isothiazole core.

- Carboxylation : Introduce the carboxylic acid group via carbon dioxide insertion under high-pressure catalysis (e.g., Pd-mediated carboxylation) .

- Hydrochloride Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization for purification.

Optimization Tips : - Monitor reaction pH to avoid decomposition of the amine group.

- Use inert atmospheres (N₂/Ar) to prevent oxidation during cyclization.

Table 1 : Example Reaction Conditions for Cyclization

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80–90°C |

| Catalyst | H₂SO₄ (0.1 M) |

| Reaction Time | 6–8 hours |

Q. How can HPLC be used to characterize the purity of this compound, and what parameters are critical?

Methodological Answer : Adapt HPLC methods from analogous hydrochloride salts (e.g., clonidine HCl in ):

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm) .

- Mobile Phase : Phosphate buffer (pH 3.0)-methanol (70:30) for ionizable amines.

- Detection : UV at 210–220 nm (amine/carboxylic acid chromophores).

- Validation : Ensure linearity (1–50 μg/mL), recovery (>98%), and RSD <2% for intra-day precision.

Table 2 : HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 μL |

| Column Temperature | 25°C |

| Retention Time | ~6.5 minutes (estimate) |

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC and spectrophotometric purity assessments for this compound?

Methodological Answer : Discrepancies often arise due to:

- Matrix Interference : Spectrophotometry may detect impurities with similar λmax.

- Ionization Effects : HPLC better resolves charged species.

Resolution Strategy :

Cross-validate with NMR or LC-MS to identify co-eluting impurities .

Adjust mobile phase pH (e.g., 2.5–3.5) to enhance peak separation in HPLC.

Use diode-array detection (DAD) in HPLC to confirm peak homogeneity.

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer : Follow accelerated stability protocols for carboxylic acid derivatives ( ):

- Forced Degradation :

- Acidic/Base Hydrolysis : Expose to 0.1 M HCl/NaOH (25°C, 24 hrs).

- Oxidative Stress : 3% H₂O₂, 40°C, 48 hrs.

- Photolysis : UV light (ICH Q1B guidelines).

- Analytical Monitoring :

- Track degradation via HPLC and FTIR (loss of COOH peak at ~1700 cm⁻¹).

- Quantify hydrochloride stability via chloride ion titration.

Table 3 : Stability Study Design

| Condition | Parameters |

|---|---|

| Temperature | 25°C, 40°C, 60°C |

| pH Range | 1.0, 7.4, 10.0 |

| Duration | 0, 1, 3, 6 months |

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer : Leverage pharmacological frameworks for isothiazole derivatives ( ):

- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays (ATP consumption).

- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and measure accumulation in cell lines (e.g., HEK293).

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-negative/positive bacteria.

Key Considerations :

- Include positive controls (e.g., known kinase inhibitors).

- Account for hydrochloride solubility limits in cell culture media (use DMSO <0.1%).

Properties

IUPAC Name |

4-amino-1,2-thiazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-2-1-9-6-3(2)4(7)8;/h1H,5H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWYISDHVBVRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424943 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72632-94-1 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.